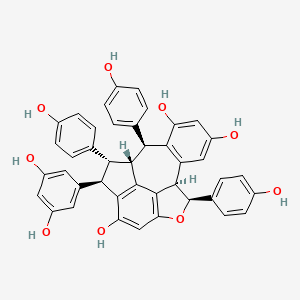
Suffruticosol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suffruticosol B is a stilbene compound found in the tree peony, Paeonia suffruticosa ANDR. This compound has been traditionally used in medicine and exhibits various pharmacological effects, such as anticancer, anti-inflammatory, and anti-osteoporotic activities .
Preparation Methods
Suffruticosol B can be isolated from the methanolic extracts of Paeonia suffruticosa. The extraction process involves the use of high concentrations of methanol to obtain a pure form of the compound.
Chemical Reactions Analysis
Suffruticosol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Suffruticosol B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of stilbenes and their derivatives.
Biology: This compound has been shown to enhance bone-forming activities by promoting osteoblast differentiation, autophagy, adhesion, and migration
Medicine: It exhibits anticancer, anti-inflammatory, and anti-osteoporotic activities, making it a potential therapeutic agent for various diseases
Industry: The compound’s pharmacological properties make it a valuable component in the development of new drugs and treatments
Mechanism of Action
Suffruticosol B exerts its effects by inducing intracellular signal transduction, leading to the expression of nuclear RUNX2. This process enhances alkaline phosphatase enzyme activities, bone matrix calcification, and expression levels of non-collagenous proteins. The compound also stimulates differentiation, increases autophagy proteins and autophagosomes, and enhances osteoblast adhesion and transmigration on the extracellular matrix .
Comparison with Similar Compounds
Suffruticosol B is unique among stilbenes due to its specific pharmacological effects. Similar compounds include resveratrol, piceatannol, and pterostilbene, which also exhibit anticancer and anti-inflammatory properties. this compound’s ability to promote osteoblast differentiation and bone formation sets it apart from these other stilbenes .
Properties
CAS No. |
220936-87-8 |
|---|---|
Molecular Formula |
C42H32O9 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(1R,2R,3R,9S,10R,17S)-3-(3,5-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |
InChI |
InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)38-31(50)18-32-39-37(42(51-32)21-5-11-25(45)12-6-21)29-16-28(48)17-30(49)36(29)34(40(33)41(38)39)20-3-9-24(44)10-4-20/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37+,40+,42+/m0/s1 |
InChI Key |
MBGBQHRAJPLAPN-BTJJUUGGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H]3[C@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















